Ca-HMB Delivers Approximately 1.7‑Fold Greater Systemic Bioavailability Than HMB Free Acid in Healthy Adults
In a randomized, counterbalanced crossover study involving 16 young adults (1 g HMB per dose), the area under the plasma HMB concentration‑time curve (AUC₀–₇₂₀ min) for Ca-HMB in capsules was 50,078 ± 10,507 µmol·L⁻¹·min, compared with only 29,130 ± 12,946 µmol·L⁻¹·min for HMB-FA in capsules (p < 0.001) [1]. Relative bioavailability, referenced to Ca‑HMB dissolved in water, was 104.8 ± 14.9% for Ca‑HMB capsules versus 61.5 ± 17.0% for HMB‑FA (p < 0.001). Peak plasma concentration (Cₘₐₓ) reached 229.2 ± 65.9 µmol·L⁻¹ for Ca‑HMB capsules, substantially exceeding the 139.1 ± 67.2 µmol·L⁻¹ observed for HMB‑FA [1].
| Evidence Dimension | Systemic bioavailability (AUC₀–₇₂₀ min, relative bioavailability, Cₘₐₓ) |
|---|---|
| Target Compound Data | AUC: 50,078 ± 10,507 µmol·L⁻¹·min; Relative F: 104.8 ± 14.9%; Cₘₐₓ: 229.2 ± 65.9 µmol·L⁻¹ (Ca-HMB capsules, 1 g HMB) |
| Comparator Or Baseline | AUC: 29,130 ± 12,946 µmol·L⁻¹·min; Relative F: 61.5 ± 17.0%; Cₘₐₓ: 139.1 ± 67.2 µmol·L⁻¹ (HMB-FA capsules, 1 g HMB) |
| Quantified Difference | AUC: +72% for Ca-HMB; Relative bioavailability: Ca-HMB 104.8% vs. HMB-FA 61.5%; Cₘₐₓ: +65% higher for Ca-HMB (p < 0.001 for all) |
| Conditions | Healthy young adults (n=16); randomized crossover design; 1 g HMB per treatment; plasma HMB measured by validated LC‑MS/MS over 720 min |
Why This Matters
A procurement decision relying on HMB-FA would require approximately 70% more HMB mass to achieve equivalent systemic exposure, directly impacting dose‑formulation economics, capsule size, and per‑unit cost of finished products.
- [1] Ribeiro HR, Jardim FG, Roldán MS, et al. Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. Amino Acids. 2024;56(1):27. doi:10.1007/s00726-023-03369-z View Source
